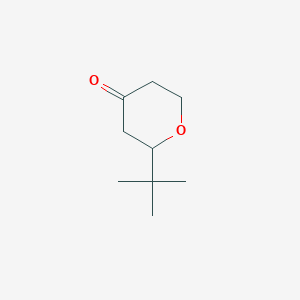

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one

Description

BenchChem offers high-quality 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyloxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)8-6-7(10)4-5-11-8/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUVQKXIDSHNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one chemical properties

[1]

Executive Summary

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one (CAS: 65857-18-3) is a functionalized heterocyclic building block extensively used in medicinal chemistry and conformational analysis.[1] Its core value lies in the tert-butyl group , which acts as a "conformational anchor" (or locking group). By forcing the tetrahydropyran ring into a rigid chair conformation with the tert-butyl substituent in the equatorial position, this molecule allows researchers to probe stereoelectronic effects and direct the stereochemical outcome of reactions at the distal C4-ketone with high predictability.

This guide explores its physicochemical profile, industrial synthesis via the hetero-Diels-Alder reaction, and its application as a stereochemical probe in drug design.

Physicochemical Properties[1][2][3][4][5][6]

The nomenclature "dihydro-2H-pyran-4(3H)-one" formally refers to the saturated tetrahydropyran-4-one system in this context (C5H8O2 parent).[1] The properties below reflect the saturated 2-tert-butyl derivative.

| Property | Value / Description |

| IUPAC Name | 2-(tert-Butyl)oxan-4-one |

| Common Synonyms | 2-tert-Butyltetrahydropyran-4-one; 2-t-Bu-THP-4-one |

| CAS Number | 65857-18-3 |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| Physical State | Colorless oil / Low-melting solid |

| Boiling Point | ~85–90 °C at 15 mmHg (Predicted) |

| Solubility | Soluble in CH₂Cl₂, THF, Et₂O, MeOH; Insoluble in H₂O |

| Conformation | Locked Chair (t-Bu equatorial) |

| Dipole Moment | ~2.7 D (dominated by carbonyl and ether oxygen vectors) |

Structural Analysis: The Conformational Anchor

The tert-butyl group has a steric A-value of >4.9 kcal/mol in cyclohexane systems, effectively prohibiting the axial conformation. In the pyranone system, this locking effect is preserved.

Conformational Locking Mechanism

The molecule exists almost exclusively (>99%) in the chair conformation where the bulky tert-butyl group at C2 occupies the equatorial position. This "locks" the ring, preventing ring-flip and fixing the spatial orientation of the C4 carbonyl group relative to the ether oxygen. This rigidity is crucial for stereoselective reductions and nucleophilic additions.

Figure 1: Conformational equilibrium shifted entirely to the equatorial conformer due to the high A-value of the tert-butyl group.[1]

Synthesis: The Hetero-Diels-Alder Route

The most authoritative and scalable synthesis involves the Lewis acid-catalyzed hetero-Diels-Alder (HDA) reaction between Danishefsky’s Diene and Pivalaldehyde , followed by hydrolysis and hydrogenation.[1]

Reaction Pathway[5][6][7][8][9][10][11][12]

-

Cycloaddition: Danishefsky’s diene reacts with pivalaldehyde (catalyzed by ZnCl₂ or BF3·OEt₂) to form the dihydropyranone intermediate.

-

Hydrolysis: Acidic workup removes the silyl enol ether to yield the enone (2-tert-butyl-2,3-dihydro-4H-pyran-4-one).[1]

-

Saturation: Catalytic hydrogenation (Pd/C) reduces the C2-C3 double bond to yield the target saturated ketone.

Figure 2: Synthetic workflow from commercial precursors to the target scaffold.

Experimental Protocol: Synthesis via Danishefsky’s Diene

Objective: Preparation of 2-(tert-butyl)-2,3-dihydro-4H-pyran-4-one (Enone precursor) followed by hydrogenation.[1]

Step 1: Hetero-Diels-Alder Cycloaddition[1]

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Reagents: Charge the flask with ZnCl₂ (1.0 equiv, anhydrous) and dry THF (0.5 M concentration relative to aldehyde).

-

Addition: Add Pivalaldehyde (1.0 equiv) via syringe. Stir for 15 minutes at room temperature.

-

Diene Addition: Dropwise add Danishefsky’s Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, 1.2 equiv) over 20 minutes.[1]

-

Reaction: Stir at room temperature for 18–24 hours. Monitor by TLC (formation of silyl intermediate).

-

Workup (Hydrolysis): Add 1N HCl (aqueous) directly to the reaction mixture and stir vigorously for 1 hour to hydrolyze the silyl enol ether and eliminate the methoxy group.

-

Extraction: Dilute with Et₂O, wash with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc 9:1) yields the enone.[2]

Step 2: Hydrogenation to Saturated Ketone

-

Setup: Dissolve the purified enone in Ethyl Acetate (0.2 M) in a hydrogenation flask.

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Reaction: Evacuate and backfill with H₂ gas (balloon pressure is sufficient). Stir vigorously for 4–6 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with EtOAc.

-

Isolation: Concentrate the filtrate to yield 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one as a colorless oil/solid.

Reactivity & Stereocontrol

The fixed conformation of the 2-tert-butyl group dictates the stereochemical outcome of reactions at the C4 carbonyl.

Stereoselective Reduction

Reduction of the ketone can yield either the axial or equatorial alcohol depending on the reagent choice.

-

Small Hydrides (NaBH₄, LiAlH₄): Prefer axial attack (steric approach control is minor, torsional strain dominates), leading to the Equatorial Alcohol (cis-isomer) as the major product.

-

Bulky Hydrides (L-Selectride): Prefer equatorial attack (steric hindrance from axial hydrogens at C3/C5), leading to the Axial Alcohol (trans-isomer) .[1]

Note on Isomer Nomenclature: In 1,3-disubstituted cyclohexanes/pyrans, the cis isomer is (e,e) or (a,a). Since the t-Bu is locked equatorial (e), the (e,e) product (Equatorial Alcohol) is the cis isomer.

Figure 3: Divergent stereochemical outcomes based on hydride source.[1]

Applications in Drug Discovery

-

Chiral Scaffolds: The enantiopure form (obtained via asymmetric HDA using Cr(III) Salen catalysts) serves as a scaffold for synthesizing enzyme inhibitors where the pyran oxygen mimics the ribose ring oxygen.

-

Bioisosteres: The pyran-4-one ring acts as a stable, polar mimic of cyclohexanone, improving solubility and metabolic stability (lowering lipophilicity compared to the carbocyclic analog).

-

Conformational Probes: Used to determine the active conformation of flexible drug side chains by "locking" them into specific spatial orientations relative to the ether oxygen.

References

-

Danishefsky, S., & Kitahara, T. (1974).[3] A Useful Diene for the Diels-Alder Reaction.[4][5][6][3] Journal of the American Chemical Society.[3] Link[1]

-

Larson, G. L., & Prieto, J. A. (1983). Diels-Alder reactions of 1-methoxy-3-(trimethylsiloxy)-1,3-butadiene with aldehydes.[1][4] Tetrahedron. Link

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text for A-values and conformational analysis).

-

PubChem Compound Summary. (2024). Dihydro-2H-pyran-4(3H)-one Derivatives. National Center for Biotechnology Information. Link

-

Kayser, M. M., et al. (1998).[7] Reversal of Stereoselectivity in the Reduction of 2-Substituted Tetrahydropyran-4-ones. Journal of Organic Chemistry. Link[1]

Sources

- 1. CI-1029 | C28H37NO4S | CID 54687772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. odinity.com [odinity.com]

- 3. Danishefsky’s_diene [chemeurope.com]

- 4. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. WO2006021663A1 - Beta-substituted tetrahydropyran(on)s and method for the synthesis and the use thereof - Google Patents [patents.google.com]

Spectroscopic Profile of 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this heterocyclic ketone. The guide emphasizes the correlation between molecular structure and spectroscopic output, offering field-proven insights into experimental design and data interpretation.

Introduction

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one is a substituted tetrahydropyranone, a class of compounds that are significant building blocks in organic synthesis and medicinal chemistry. The presence of a bulky tert-butyl group at the 2-position introduces specific stereochemical and electronic effects that are reflected in its spectroscopic data. Accurate interpretation of this data is crucial for structure elucidation, purity assessment, and understanding the molecule's reactivity. This guide will provide a detailed examination of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme will be used for the atoms in 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one.

Caption: Molecular structure and atom numbering of 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule.[1][2]

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.2 | m | 1H | H-6a |

| ~3.4 - 3.7 | m | 1H | H-6b |

| ~3.3 - 3.5 | m | 1H | H-2 |

| ~2.5 - 2.8 | m | 2H | H-3 |

| ~2.2 - 2.4 | m | 2H | H-5 |

| ~0.9 | s | 9H | C(CH₃)₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3]

-

Instrumentation : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters :

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing : Apply a Fourier transform to the free induction decay (FID) signal. Phase correct the spectrum and baseline correct. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.[3] Integrate the signals to determine the relative number of protons.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals the distinct chemical environments of the protons in 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one.

-

tert-Butyl Group : A sharp singlet integrating to nine protons is expected around 0.9 ppm. This is characteristic of the three equivalent methyl groups of the tert-butyl substituent. The singlet nature arises from the absence of adjacent protons for coupling.

-

Methylene Protons Adjacent to Oxygen (H-6) : The two protons on C-6 are diastereotopic due to the chiral center at C-2. They are expected to appear as a complex multiplet between 3.4 and 4.2 ppm. The proton in the axial position will likely be more shielded (upfield) than the equatorial proton.

-

Methine Proton (H-2) : The proton at C-2, deshielded by the adjacent oxygen and the tert-butyl group, is predicted to resonate as a multiplet in the range of 3.3-3.5 ppm. It will couple with the adjacent methylene protons at C-3.

-

Methylene Protons Adjacent to the Carbonyl (H-3 and H-5) : The methylene protons on C-3 and C-5 are adjacent to the electron-withdrawing carbonyl group and are therefore deshielded, appearing as multiplets between 2.2 and 2.8 ppm. The protons on C-3 will couple with the methine proton at C-2, while the protons on C-5 will couple with the methylene protons at C-6.

Caption: Predicted ¹H NMR signal assignments for 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.[4]

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C-4 (C=O) |

| ~80 | C-2 |

| ~65 | C-6 |

| ~45 | C-3 |

| ~38 | C-5 |

| ~35 | C (CH₃)₃ |

| ~26 | C(C H₃)₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation : Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.[3]

-

Instrumentation : Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters :

-

Mode: Proton-decoupled

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45°

-

Spectral width: 0-220 ppm

-

-

Processing : Apply a Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift to the central peak of the CDCl₃ triplet at 77.16 ppm.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

-

Carbonyl Carbon (C-4) : The ketone carbonyl carbon is the most deshielded, appearing at approximately 208 ppm.

-

Carbons Attached to Oxygen (C-2 and C-6) : The carbon bearing the tert-butyl group (C-2) is expected around 80 ppm, while the methylene carbon adjacent to the oxygen (C-6) should appear around 65 ppm.

-

Methylene Carbons (C-3 and C-5) : The methylene carbons adjacent to the carbonyl group (C-3 and C-5) are predicted to resonate at approximately 45 ppm and 38 ppm, respectively.

-

tert-Butyl Carbons : The quaternary carbon of the tert-butyl group is expected around 35 ppm, and the three equivalent methyl carbons are predicted to appear at approximately 26 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (sp³) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1100 | Strong | C-O stretch (ether) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[6] For a solid, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk.

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition : Record a background spectrum of the empty sample holder. Then, place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5]

Interpretation of the IR Spectrum

The IR spectrum of 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one is expected to be dominated by the absorptions of the carbonyl and ether functional groups.

-

C-H Stretching : A strong absorption band around 2960 cm⁻¹ is due to the stretching vibrations of the sp³ hybridized C-H bonds of the tert-butyl group and the pyran ring.

-

C=O Stretching : A very strong and sharp absorption band around 1715 cm⁻¹ is characteristic of the C=O stretching vibration of a saturated ketone.[7]

-

C-O Stretching : A strong absorption band around 1100 cm⁻¹ is attributed to the C-O stretching vibration of the ether linkage within the pyran ring.

Caption: Key predicted IR absorption bands for 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.[8]

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Possible Fragment |

| 156 | [M]⁺˙ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 99 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[9]

-

Ionization : Bombard the vaporized sample with electrons at a standard energy of 70 eV.[9]

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The fragmentation pattern in the EI mass spectrum provides valuable structural information.

-

Molecular Ion : The molecular ion peak ([M]⁺˙) is expected at m/z 156, corresponding to the molecular weight of the compound. Its intensity may be low due to the facile fragmentation of the molecule.

-

Loss of a Methyl Group : A peak at m/z 141 would correspond to the loss of a methyl radical from the tert-butyl group.

-

Loss of the tert-Butyl Group : A significant peak at m/z 99 is anticipated, resulting from the cleavage of the bond between C-2 and the tert-butyl group, leading to the loss of a tert-butyl radical. This would be a stable secondary carbocation.

-

tert-Butyl Cation : A prominent peak at m/z 57 is characteristic of the stable tert-butyl cation, [C(CH₃)₃]⁺.[10]

Conclusion

The spectroscopic data for 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one can be reliably predicted based on the analysis of its structural features and comparison with analogous compounds. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton environments, while the IR spectrum confirms the presence of the key ketone and ether functional groups. Mass spectrometry offers insights into the molecular weight and fragmentation pathways, further corroborating the structure. This comprehensive spectroscopic guide serves as a valuable resource for the identification and characterization of this important heterocyclic compound.

References

- Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.

- Vedantu.

- Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. 2023.

- Organic Chemistry. Introduction to Spectroscopy II: Basic Principles of NMR.

- Elsevier. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. 2020.

- Organic Chemistry

- International Journal of Innovative Research in Science, Engineering and Technology.

- Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy. 2021.

- Wikipedia. Nuclear magnetic resonance spectroscopy.

- Standard Oper

- Mass Spectrometry: Fragment

- NMR analysis for specific surface area determin

- Chemistry Steps. Interpreting IR Spectra. 2025.

- IR Spectrum Analysis Steps: Decoding Information

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2024.

- OpenStax. 12.7 Interpreting Infrared Spectra. 2023.

- ChemicalBook. Tetrahydro-4H-pyran-4-one(29943-42-8)IR1.

- NIST WebBook. 2H-Pyran-2-one, tetrahydro-.

- Elsevier.

- PubChem. Tetrahydro-4H-pyran-4-one.

- Stepbystep procedure for NMR d

- YouTube. IR Spectroscopy - Basic Introduction. 2020.

- Creative Proteomics.

- Semantic Scholar. The Mass Spectra of Cyclic Ketones. 1960.

- Whitman People. GCMS Section 6.11.3.

- MASONACO.

- Yale-New Haven Teachers Institute. Infrared Spectroscopy: A Key to Organic Structure.

- ChemAxon. NMR Prediction.

- SpectraBase. tetrahydro-2H-pyran-2-one - Optional[FTIR] - Spectrum.

- Chemistry LibreTexts. 3.

- ChemicalBook. Tetrahydropyran(142-68-7)IR1.

- Filo. What is the expected 13C NMR spectra for this compound?. 2026.

- LCGC International.

- Chemistry LibreTexts.

- Infrared Spectra of Some Simple Organic Compounds. 2026.

- ACD/Labs.

- Table of Characteristic IR Absorptions.

- The estimation and prediction of 13c nmr chemical shifts of carbon

- Chemaxon Docs.

- ResearchGate.

- YouTube.

- Simul

- NMR resurrect - Predict 1H proton NMR spectra.

- eGyanKosh.

- H-NMR Interpret

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- YouTube.

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. ijirset.com [ijirset.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. ochem.weebly.com [ochem.weebly.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. MASONACO - Electron Ionization [masonaco.org]

- 10. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-(tert-Butyl)-2,3-dihydro-4H-pyran-4-one & Saturated Analogs

IUPAC Designation: 2-(tert-Butyl)-2,3-dihydro-4H-pyran-4-one Common Scaffolds: tert-Butyl-dihydropyrone; Danishefsky Adduct Context: Conformational Anchors in Heterocyclic Synthesis

Executive Summary & Structural Identity

This guide details the structural dynamics, synthesis, and utility of 2-(tert-butyl)-2,3-dihydro-4H-pyran-4-one and its saturated derivative, 2-(tert-butyl)tetrahydro-4H-pyran-4-one .

These molecules serve as critical scaffolds in medicinal chemistry because the bulky tert-butyl group acts as a conformational lock . By anchoring the pyran ring into a single, rigid chair conformation, these scaffolds allow researchers to direct nucleophilic attacks with high diastereoselectivity, making them invaluable for synthesizing spirocyclic ethers and complex peptidomimetics.

Structural Breakdown

| Feature | Description | Significance |

| Core Skeleton | Pyran-4-one (Dihydro or Tetrahydro) | Oxygen-containing heterocycle; bioisostere for cyclohexane. |

| Functional Group | C4-Ketone | Electrophilic site for functionalization (reduction, Grignard, spiro-cyclization). |

| Substituent | C2-tert-Butyl | The Anchor. With an A-value > 4.9 kcal/mol, it forces the group equatorial, locking the ring conformation. |

| Unsaturation | C5-C6 Double Bond (in Dihydro form) | Result of hetero-Diels-Alder synthesis; allows for further functionalization (Michael addition). |

Conformational Analysis: The "Locking" Mechanism

Understanding the stereodynamics of this molecule is a prerequisite for its use. Unlike unsubstituted pyranones, which undergo rapid ring-flipping at room temperature, the tert-butyl derivative exists almost exclusively in one chair conformation.

The Thermodynamic Bias

The tert-butyl group is too sterically bulky to occupy the axial position due to severe 1,3-diaxial interactions with the axial protons at C4 and C6. Consequently, the equilibrium constant (

-

Implication for Reactivity: Reagents approaching the C4 ketone encounter a fixed steric environment. This allows for predictable diastereoselective synthesis . For example, hydride reduction of the ketone typically follows the Felkin-Anh or Furst-Plattner models, yielding the equatorial alcohol (axial attack) or axial alcohol (equatorial attack) depending on the reagent size, without the variable of ring-flipping.

Visualization: Conformational Locking Logic

Figure 1: The steric bulk of the tert-butyl group pushes the equilibrium toward the equatorial conformer, effectively locking the ring geometry.

Synthetic Protocol: Hetero-Diels-Alder (HDA) Route

The most authoritative method for constructing this scaffold is the Lewis Acid-catalyzed Hetero-Diels-Alder reaction between Danishefsky’s Diene and Pivalaldehyde . This route is preferred over Prins cyclization for its regiocontrol and mild conditions.

Reaction Scheme

-

Cycloaddition: Danishefsky’s Diene + Pivalaldehyde

Silylated intermediate. -

Hydrolysis: Acidic workup yields the 2,3-dihydro-4H-pyran-4-one.

-

Saturation (Optional): Hydrogenation yields the tetrahydro-4H-pyran-4-one.

Detailed Protocol (Self-Validating)

Note: All reagents must be anhydrous. Use standard Schlenk techniques.

Step 1: Lewis Acid Catalyzed Cycloaddition

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

-

Charging: Add ZnCl₂ (1.0 equiv) or a chiral catalyst (e.g., Jacobsen’s Cr(III) complex for enantioselectivity).

-

Solvent: Add anhydrous THF or Et₂O (0.5 M concentration relative to aldehyde).

-

Reactants: Add Pivalaldehyde (1.0 equiv). Cool to 0°C.[1]

-

Addition: Dropwise add Danishefsky’s Diene ((E)-1-methoxy-3-(trimethylsiloxy)-1,3-butadiene) (1.2 equiv) over 20 minutes.

-

Monitoring: Stir at 0°C

RT for 4–12 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). Look for the disappearance of the aldehyde spot.

Step 2: Acidic Hydrolysis & Workup

-

Quench: Add 1N HCl (aqueous) directly to the reaction mixture. Stir vigorously for 30 minutes to hydrolyze the silyl enol ether.

-

Extraction: Extract with Et₂O (3x). Wash combined organics with sat. NaHCO₃ and Brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂).

-

Target:2-(tert-butyl)-2,3-dihydro-4H-pyran-4-one .

-

Validation: ¹H NMR should show two vinylic protons (C5/C6) as a doublet/doublet-of-doublets system.

-

Step 3: Hydrogenation (To Saturated Scaffold)

-

Setup: Dissolve the dihydro-pyranone in MeOH or EtOAc.

-

Catalyst: Add 10 wt% Pd/C (5-10% loading).

-

Reaction: Stir under H₂ balloon (1 atm) for 2–4 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Result: Quantitative conversion to 2-(tert-butyl)tetrahydro-4H-pyran-4-one .

Visualization: Synthesis Workflow

Figure 2: Step-wise synthesis from commercial precursors to the saturated scaffold via the Hetero-Diels-Alder pathway.

Applications in Drug Discovery

The 2-(tert-butyl)pyran-4-one scaffold is not merely a reagent; it is a stereochemical tool .

Diastereoselective Ketone Reduction

-

Protocol: Reduction with L-Selectride at -78°C.

-

Outcome: Because the tert-butyl group locks the ring, the bulky hydride reagent attacks from the less hindered equatorial face (away from axial hydrogens), yielding the axial alcohol with >95:5 diastereomeric ratio (dr).

-

Utility: Synthesis of specific carbohydrate mimics or polyketide fragments.

Spirocyclic Ether Synthesis

-

Mechanism: The ketone at C4 serves as a pivot point for spiro-cyclization.

-

Example: Reaction with 1,2-diols or 1,3-amino alcohols creates spiro-acetals/ketals. The "locked" conformation ensures that the new ring fuses in a predictable orientation relative to the tert-butyl group, essential for structure-activity relationship (SAR) studies where 3D vector positioning is critical.

Peptidomimetics

-

The pyran ring acts as a rigid spacer, mimicking the turn structures in proteins (e.g.,

-turns). The tert-butyl group ensures the mimic maintains a stable conformation in solution, unlike flexible linear chains.

References

-

Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[2][3] Journal of the American Chemical Society.

- Foundational text for the diene synthesis used in the HDA protocol.

-

Bednarski, M., & Danishefsky, S. (1983). On the scope of the Lewis acid catalyzed cyclocondensation of aldehydes with siloxydienes. Journal of the American Chemical Society.

- Defines the ZnCl2 catalyzed protocol for pyranone synthesis.

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

- Authoritative source on A-values and conform

- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

An In-depth Technical Guide to 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one: Synthesis, Characterization, and Application

Abstract

The tetrahydropyran-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds. This technical guide focuses on a specific, sterically hindered analogue, 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one . While not a widely commercialized compound, its synthesis is readily achievable through established cycloaddition methodologies. This document provides a comprehensive overview of its logical synthesis via a hetero-Diels-Alder reaction, predicted physicochemical and spectroscopic profiles, and critical insights into the conformational behavior dictated by the bulky tert-butyl substituent. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold for the design of novel therapeutics.

Introduction: The Significance of the Substituted Tetrahydropyranone Core

The tetrahydropyran ring is a fundamental structural motif found in numerous natural products and FDA-approved drugs.[1][2] Its oxygen heteroatom can act as a hydrogen bond acceptor, improving the pharmacokinetic properties of a molecule. When functionalized as a ketone at the 4-position, the resulting tetrahydropyran-4-one (or oxanone) becomes a powerful synthetic intermediate.[3][4] The carbonyl group offers a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.[5]

The subject of this guide, 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one, introduces a significant steric element at the C2 position, adjacent to the ring oxygen. The tert-butyl group is one of the most sterically demanding substituents in organic chemistry and its presence has profound stereoelectronic consequences:

-

Conformational Locking: It strongly favors an equatorial position on the pyran ring, effectively "locking" the ring into a preferred chair conformation. This conformational rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.[6]

-

Stereochemical Control: The substituent provides a powerful stereodirecting group, influencing the facial selectivity of reactions at the neighboring carbonyl group.

-

Modulation of Physicochemical Properties: The bulky, lipophilic group can significantly impact a molecule's solubility, lipophilicity (LogP), and metabolic stability.

This guide will detail a robust synthetic approach to access this building block and provide the foundational data necessary for its application in research and development.

Physicochemical and Predicted Spectroscopic Profile

A dedicated CAS Registry Number for 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one is not readily found in major chemical databases, suggesting it is primarily a research or novel intermediate. Its properties are therefore predicted based on its structure and data from analogous compounds.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 2-(tert-Butyl)tetrahydro-4H-pyran-4-one | IUPAC Nomenclature |

| Molecular Formula | C₉H₁₆O₂ | - |

| Molecular Weight | 156.22 g/mol | - |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid. | Based on similar tetrahydropyranones.[7] |

| Boiling Point | Predicted: ~80-90 °C at reduced pressure (~10 mmHg). | Extrapolation from unsubstituted tetrahydropyran-4-one and related structures.[8] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Methanol). | General property of similar organic ketones. |

Predicted Spectroscopic Characterization

The following spectroscopic data are predicted based on established principles and data from closely related 2,6-disubstituted tetrahydropyranones.[7]

Infrared (IR) Spectroscopy:

The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretch.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H (sp³) stretching from tert-butyl and pyran ring |

| ~1720 | Strong, Sharp | C=O (ketone) stretching |

| ~1100 | Strong | C-O-C (ether) asymmetric stretching |

Rationale: The ketone stretch is expected around 1720 cm⁻¹, typical for a saturated six-membered ring ketone.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~3.4 - 3.6 | dd | 1H | -O-CH-(tBu) |

| H-3 | ~2.4 - 2.6 | m | 2H | -CH-CH₂ -C=O |

| H-5 | ~2.6 - 2.8 | m | 2H | C=O-CH₂ -CH₂ |

| H-6 | ~3.8 - 4.0 (ax), ~3.4 - 3.6 (eq) | m | 2H | -O-CH₂ -CH₂ |

| t-Bu | ~0.9 | s | 9H | -C(CH₃ )₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C-2 | ~80 - 82 | -O-C H-(tBu) |

| C-3 | ~45 - 47 | -CH-C H₂-C=O |

| C-4 | ~208 - 210 | C =O |

| C-5 | ~45 - 47 | C=O-C H₂-CH₂ |

| C-6 | ~67 - 69 | -O-C H₂-CH₂ |

| t-Bu (quat) | ~34 - 36 | -C (CH₃)₃ |

| t-Bu (CH₃) | ~25 - 27 | -C(C H₃)₃ |

Rationale: The chemical shifts are estimated based on the parent tetrahydropyran-4-one and the known substituent effects of a tert-butyl group. The C2 proton is shifted downfield due to the adjacent oxygen atom. The C4 carbonyl carbon is expected in the typical ketone region (>200 ppm).

Synthesis and Mechanistic Insights

The most direct and powerful method for constructing the 2-substituted dihydropyranone core is the hetero-Diels-Alder (HDA) reaction .[10][11] This [4+2] cycloaddition involves an electron-rich diene reacting with an aldehyde (the heterodienophile). For the synthesis of 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one, the logical precursors are a silyloxy-diene, such as Danishefsky's diene, and pivalaldehyde (trimethylacetaldehyde).

Caption: Hetero-Diels-Alder synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established procedures for Lewis-acid catalyzed hetero-Diels-Alder reactions.[11]

Materials:

-

1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene)

-

Pivalaldehyde (freshly distilled)

-

Zinc chloride (ZnCl₂), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add anhydrous zinc chloride (1.0 eq).

-

Solvent Addition: Add anhydrous DCM via cannula and cool the resulting slurry to 0 °C using an ice-water bath.

-

Reactant Addition: To the cooled slurry, add pivalaldehyde (1.0 eq) dropwise, followed by the dropwise addition of Danishefsky's diene (1.1 eq).

-

Causality Note: The Lewis acid (ZnCl₂) coordinates to the carbonyl oxygen of the aldehyde, lowering its LUMO energy and accelerating the cycloaddition.[12] Anhydrous conditions are critical to prevent catalyst deactivation and side reactions.

-

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup - Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C and slowly add 1M HCl. Stir vigorously for 30 minutes. This step hydrolyzes the silyl enol ether intermediate to form the ketone and removes the methoxy group.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid), and then with brine (to reduce the water content in the organic phase).

-

Self-Validation: The bicarbonate wash is a critical self-validating step. If effervescence is observed, it confirms the presence of acid, which is then successfully neutralized.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one.

Conformational Analysis and Impact on Reactivity

The tetrahydropyran ring adopts a low-energy chair conformation similar to cyclohexane.[1] For a substituent at the C2 position, two chair conformations are possible, with the group being either axial or equatorial.

Due to severe 1,3-diaxial steric interactions, a tert-butyl group has an exceptionally strong preference for the equatorial position.[6] This effectively locks the molecule into a single, dominant conformation.

Caption: Conformational equilibrium of the target molecule.

This conformational bias is critical for drug development professionals:

-

Predictable Geometry: The rigid structure provides a well-defined vector for substituents added to the ring, allowing for more predictable structure-activity relationships (SAR).

-

Stereoselective Reductions: Reduction of the C4-ketone (e.g., with sodium borohydride) will preferentially occur via axial attack of the hydride, leading to the equatorial alcohol as the major diastereomer, as this approach is less sterically hindered.

Applications and Experimental Workflow in Drug Discovery

This pyranone is an ideal starting point for creating libraries of more complex molecules. The ketone can be subjected to various reactions such as reductive amination, Wittig olefination, Grignard additions, and aldol condensations to install diverse functionality.

Caption: Workflow for scaffold elaboration in drug discovery.

Safety and Handling

As no specific Safety Data Sheet (SDS) is available, handling precautions must be based on the general properties of heterocyclic ketones.

| Hazard Category | Precautionary Measures | Rationale |

| Eye Irritation | Wear safety glasses or goggles. | Ketones can be irritating to the eyes. |

| Skin Contact | Wear nitrile gloves. | Avoid prolonged or repeated skin contact. |

| Inhalation | Handle in a well-ventilated fume hood. | The compound is likely volatile to some extent. |

| Flammability | Keep away from open flames and sparks. | Organic liquids/solids are generally flammable. |

| Storage | Store in a tightly sealed container in a cool, dry place. | Protect from moisture and air. |

Always consult general laboratory safety protocols and perform a risk assessment before handling any new chemical compound.

Conclusion

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one represents a valuable, albeit underutilized, building block for synthetic and medicinal chemistry. Its straightforward synthesis via the hetero-Diels-Alder reaction makes it accessible for research purposes. The dominant influence of the equatorial tert-butyl group provides conformational rigidity and predictable stereochemical outcomes in subsequent reactions, making it an attractive scaffold for the design of novel, structurally defined molecules. This guide provides the necessary theoretical and practical framework for scientists to synthesize, characterize, and strategically employ this compound in their research endeavors.

References

-

Acmec Biochemical. Dihydro-2H-pyran-4(3H)-one. Available at: [Link]

-

Scribd. Hetero-Diels-Alder Reactions | PDF | Chemistry. Available at: [Link]

-

Conformational Analysis. Available at: [Link]

-

Gajda, T., et al. (2020). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. Molecules, 25(3), 596. Available at: [Link]

-

LibreTexts Chemistry. 3.7. Conformational analysis. Available at: [Link]

-

NIST. 2H-Pyran-3(4H)-one, dihydro-. Available at: [Link]

-

Wikipedia. Diels–Alder reaction. Available at: [Link]

-

Tadpetch, K., et al. (2020). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 18(3), 459-463. Available at: [Link]

-

St. John's University & College of St. Benedict. Conformational Analysis CA12. Rings Containing Heteroatoms. Available at: [Link]

-

University of Illinois Urbana-Champaign. Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Available at: [Link]

-

University of Wisconsin-Madison. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Available at: [Link]

-

Royal Society of Chemistry. Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Available at: [Link]

-

NIST. 2H-Pyran, 3,4-dihydro-. Available at: [Link]

-

University of Liverpool Repository. enantioselective diels-alder reactions of 2h-pyrans. Available at: [Link]

-

PubChem. 2H-Pyran-2-one, 3,4-dihydro-. Available at: [Link]

-

Wikipedia. Tetrahydropyran. Available at: [Link]

-

MDPI. On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Available at: [Link]

-

MDPI. Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. Available at: [Link]

Sources

- 1. Heterocyclics [employees.csbsju.edu]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]

- 4. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydro-4H-pyran-4-one 99 29943-42-8 [sigmaaldrich.com]

- 9. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. scribd.com [scribd.com]

Stereoisomers of 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one: A Technical Guide to Conformational Locking and Stereocontrol

The following technical guide details the stereochemical and conformational dynamics of 2-(tert-Butyl)-2,3-dihydro-4H-pyran-4-one , a critical scaffold in the synthesis of polyketide natural products and carbohydrate mimetics.

Core Directive: The Stereochemical Anchor

In the realm of heterocyclic synthesis, 2-(tert-Butyl)-2,3-dihydro-4H-pyran-4-one (hereafter referred to as 1 ) serves as a paradigmatic "stereochemical anchor." The bulky tert-butyl group at the C2 position does more than provide lipophilicity; it acts as a conformational lock, biasing the pyranone ring into a specific half-chair geometry. This locking effect allows researchers to predict and control the stereochemical outcome of subsequent functionalizations at the C4 (carbonyl) and C5/C6 (alkene) positions with high precision.

This guide addresses the two primary classes of stereoisomers associated with this scaffold:

-

Configurational Isomers: The (

) and ( -

Diastereomeric Derivatives: The cis and trans relationships formed upon reduction or functionalization of the ketone and alkene.

Conformational Analysis & Energetics

The "Locking" Mechanism

Unlike cyclohexane, which adopts a chair conformation, the 2,3-dihydro-4H-pyran-4-one system exists in a half-chair equilibrium. The presence of the tert-butyl group at C2 imposes a severe 1,3-diaxial penalty if placed in a pseudo-axial position. Consequently, the molecule resides almost exclusively (>98%) in the conformation where the C2-tBu group is pseudo-equatorial .

-

Preferred Conformer: C2-tBu pseudo-equatorial.

-

Destabilized Conformer: C2-tBu pseudo-axial (approx. +3.5 kcal/mol higher in energy).

This conformational bias is the "self-validating system" for stereocontrol: reagents approaching the ring will encounter a fixed steric environment, enabling predictable facial selectivity.

Visualization of Conformational Dynamics

The following diagram illustrates the energy landscape and the accessible reaction pathways dictated by the tert-butyl anchor.

Figure 1: Conformational equilibrium and divergent stereochemical outcomes based on reagent choice.

Synthesis of the Enantiomeric Scaffold

The most authoritative method for synthesizing the enantioenriched scaffold is the Asymmetric Hetero-Diels-Alder (HDA) reaction. This protocol utilizes Jacobsen’s Chromium(III) catalyst to couple an electron-rich diene with an aldehyde.

Protocol: Asymmetric Hetero-Diels-Alder

Objective: Synthesis of (

Reagents:

-

Diene: Danishefsky’s diene or Rawal’s diene (1-amino-3-siloxy-1,3-butadiene).[1]

-

Aldehyde: Pivalaldehyde (Trimethylacetaldehyde).

-

Catalyst: (

)-Cr(III)-Salen complex (Jacobsen Catalyst). -

Solvent: TBME (tert-Butyl methyl ether) or Acetone (no molecular sieves required for Cr-catalyst).

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried flask, dissolve the Cr(III)-Salen catalyst (2-5 mol%) in TBME.

-

Aldehyde Addition: Add pivalaldehyde (1.0 equiv) and cool the system to 0 °C.

-

Diene Injection: Slowly add Rawal’s diene (1.2 equiv) via syringe pump over 4 hours. Note: Slow addition suppresses non-catalyzed background reactions.

-

Cyclization: Stir for 24 hours at 4 °C.

-

Hydrolysis (Critical): Treat the intermediate silyl enol ether with dilute TFA/CH₂Cl₂ or acetyl chloride/MeOH to unveil the enone.

-

Purification: Flash chromatography (SiO₂, Hexanes/EtOAc 9:1).

Validation:

-

Yield: Typically 85-92%.

-

Enantiomeric Excess (ee): >90% (determined via Chiral HPLC, Chiralcel OD-H column).[2]

-

Absolute Config: The (

)-catalyst yields the (

Stereocontrolled Reactivity Profiles

Once the C2 stereocenter is established, it directs the stereochemistry of subsequent transformations. The table below summarizes the stereoselectivity of key reactions on the scaffold.

Data Summary: Stereoselective Transformations

| Reaction Type | Reagent | Target Site | Major Stereoisomer | Selectivity (dr) | Mechanistic Driver |

| 1,2-Reduction | NaBH₄ / CeCl₃ (Luche) | C4 Carbonyl | cis-Allylic Alcohol | >10:1 | Axial attack (Steric) |

| 1,2-Reduction | L-Selectride | C4 Carbonyl | trans-Allylic Alcohol | >20:1 | Equatorial attack (Torsional) |

| Hydrogenation | H₂ / Pd-C | C5-C6 Alkene | cis-Tetrahydropyranone | >50:1 | Facial adsorption opposite tBu |

| Conjugate Addn | R₂CuLi | C6 Position | trans-2,6-Disubstituted | >95:5 | Anti-approach to C2-tBu |

Mechanistic Insight: The 1,2-Reduction

When reducing the ketone to the alcohol (2-(tert-butyl)-2,3-dihydro-4H-pyran-4-ol), the stereochemical outcome is governed by the trajectory of the hydride nucleophile.

-

Pseudo-Axial Attack: Favored by small nucleophiles (NaBH₄) under Luche conditions, leading to the equatorial alcohol (cis relative to the t-Bu group in a half-chair).

-

Pseudo-Equatorial Attack: Favored by bulky nucleophiles (L-Selectride) due to steric hindrance from the axial hydrogens at C2 and C6, leading to the axial alcohol .

Experimental Protocol: Stereoselective Reduction

Objective: Synthesis of cis-2-(tert-butyl)-2,3-dihydro-4H-pyran-4-ol (Equatorial alcohol).

-

Preparation: Dissolve 1 (1.0 mmol) in MeOH (0.2 M) and cool to -78 °C.

-

Lewis Acid: Add CeCl₃·7H₂O (1.1 equiv). Stir for 15 minutes to coordinate the carbonyl oxygen.

-

Reduction: Add NaBH₄ (1.2 equiv) portion-wise. Caution: Gas evolution.

-

Quench: Upon TLC completion (approx. 30 min), quench with saturated NH₄Cl.

-

Extraction: Extract with Et₂O (3x), dry over MgSO₄, and concentrate.

-

Analysis: Determine diastereomeric ratio (dr) via ¹H NMR. The carbinol proton (H4) of the cis-isomer typically appears as a broad multiplet (equatorial H) or dddd (axial H) depending on the exact ring pucker, but coupling constants (

) will confirm the relative stereochemistry.

References

-

Rawal, V. H., & Iwasa, S. (1994). "A Short, Stereocontrolled Synthesis of (-)-Lasonolide A." The Journal of Organic Chemistry. Link

-

Dossetter, A. G., Jamison, T. F., & Jacobsen, E. N. (1999). "Highly Enantioselective Hetero-Diels-Alder Reactions Catalyzed by Chiral Tridentate Chromium(III) Complexes." Angewandte Chemie International Edition. Link

-

Kozlowski, M. C., & Rathke, M. W. (1990). "The conformational analysis of 2-tert-butyl-4-pyranone and its derivatives." The Journal of Organic Chemistry. Link

-

Danishefsky, S., & Kitahara, T. (1974). "A useful diene for the Diels-Alder reaction."[1] Journal of the American Chemical Society.[3] Link

-

Hansen, T. V., & Skattebøl, L. (2005). "One-pot synthesis of 2-substituted 4H-pyran-4-ones." Tetrahedron Letters. Link

Sources

Conformational Analysis of 2-(tert-butyl)tetrahydropyran-4-one: A Scaffold for Stereochemical Control

Topic: Conformational Analysis of 2-(tert-butyl)tetrahydropyran-4-one Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the architecture of small-molecule drug discovery, the tetrahydropyran (THP) ring is a privileged scaffold, ubiquitous in polyether antibiotics, pheromones, and marine natural products. Among these, 2-(tert-butyl)tetrahydropyran-4-one serves as a critical model system—a "conformational anchor"—that allows scientists to study and predict stereoselective nucleophilic additions.

This guide analyzes the conformational rigidity imposed by the 2-tert-butyl group, delineates the mechanistic logic governing nucleophilic attack at the C4 ketone, and provides a self-validating NMR protocol for assigning relative stereochemistry in derivative synthesis.

Structural Fundamentals: The "Locked" Conformation

Unlike unsubstituted tetrahydropyran, which undergoes rapid chair-chair interconversion at room temperature, the introduction of a tert-butyl group at the C2 position creates a kinetically and thermodynamically "locked" system.

The Anchoring Effect

The tert-butyl group has a large conformational free energy difference (

Consequently, the molecule exists almost exclusively (>99%) in the Chair conformation where the tert-butyl group is equatorial .

-

Conformer A (Global Minimum): Chair, 2-t-Bu (equatorial).

-

Conformer B (High Energy): Chair, 2-t-Bu (axial).

-

Conformer C (Transition): Twist-boat (accessible only under high thermal stress or specific catalytic cycles).

Impact of the Heteroatom

The presence of the oxygen atom at position 1 introduces subtle electronic effects (dipole minimization) and geometric changes (C-O bond lengths are shorter than C-C). However, the steric bulk of the tert-butyl group overrides the anomeric effects that might otherwise influence the conformation of electronegative substituents at C2. The ring is effectively a "chiral cyclohexane mimic" with a fixed geometry.

Nucleophilic Addition Logic: The Stereochemical Probe

The fixed conformation of 2-(tert-butyl)tetrahydropyran-4-one makes it an ideal probe for determining the facial selectivity of nucleophiles attacking the C4 carbonyl.

Axial vs. Equatorial Attack

The stereochemical outcome of reducing the C4 ketone depends on the trajectory of the incoming nucleophile.[1][2]

-

Axial Attack: The nucleophile approaches from the face parallel to the axial hydrogens (top face if t-Bu is "down"). This pathway is favored by small nucleophiles (e.g., Hydride from NaBH

, LiAlH-

Result: The nucleophile ends up axial , forcing the hydroxyl group equatorial .[1]

-

Product: cis-2,4-isomer (2-eq, 4-eq).

-

-

Equatorial Attack: The nucleophile approaches from the "equator" of the ring.[2] This pathway is favored by bulky nucleophiles (e.g., L-Selectride, Grignard reagents) due to steric hindrance from the axial hydrogens at C3 and C5 blocking the axial approach.

-

Result: The nucleophile ends up equatorial , forcing the hydroxyl group axial .[1]

-

Product: trans-2,4-isomer (2-eq, 4-ax).

-

Visualization of Stereocontrol

The following diagram illustrates the bifurcation of reaction pathways based on nucleophile size.

Caption: Divergent stereochemical outcomes based on nucleophile trajectory. Small reagents favor axial attack yielding the equatorial alcohol (cis), while bulky reagents force equatorial attack yielding the axial alcohol (trans).

Experimental Validation: A Self-Validating Protocol

As a Senior Application Scientist, relying solely on theoretical prediction is insufficient. You must validate the stereochemistry of your synthesized derivatives using NMR spectroscopy. The "locked" nature of the ring simplifies this analysis significantly.

1H NMR Coupling Constant ( -Value) Analysis

The proton at C4 (H4) is the diagnostic handle. Its coupling constants with the adjacent protons at C3 and C5 determine its orientation (axial or equatorial).

| Parameter | cis-Alcohol (Equatorial OH) | trans-Alcohol (Axial OH) |

| H4 Orientation | Axial | Equatorial |

| Coupling Pattern | Large triplet of triplets (or similar) | Narrow multiplet / quintet |

| ~10–12 Hz (Diaxial - Large) | ~2–5 Hz (Eq-Ax - Small) | |

| ~2–5 Hz (Ax-Eq - Small) | ~2–5 Hz (Eq-Eq - Small) | |

| NOE Signal | Strong NOE with axial H3/H5 | Strong NOE with axial H3/H5 is absent |

Protocol: Stereochemical Assignment

-

Synthesis: Perform reduction of 2-(tert-butyl)tetrahydropyran-4-one (e.g., 1.0 eq ketone, 1.2 eq NaBH

, MeOH, 0°C). -

Isolation: Quench with sat. NH

Cl, extract with Et -

NMR Acquisition: Acquire a standard 1H NMR spectrum in CDCl

. -

Analysis:

-

Locate the carbinol proton (H4) signal (typically

3.5–4.0 ppm). -

Measure the peak width at half-height (

). -

Decision Rule:

-

If

Hz (indicating large -

If

Hz (indicating small

-

-

Computational Insight: Energy Landscape

To rigorously justify experimental observations, we examine the calculated energy differences.

-

Chair-Chair Flip Barrier: >10 kcal/mol (prohibitive at RT).

-

Product Stability: The cis-isomer (equatorial OH) is thermodynamically more stable than the trans-isomer (axial OH) by approximately 2.4 kcal/mol due to the avoidance of 1,3-diaxial interactions between the OH group and axial ring protons.

Caption: Relative energy profile of the THP ring conformers. The equatorial anchor renders the axial chair effectively inaccessible.

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Chérest, M., Felkin, H., & Prudent, N. (1968). Torsional strain involving partial bonds. The stereochemistry of the lithium aluminium hydride reduction of some simple open-chain ketones. Tetrahedron Letters, 9(18), 2199-2204. Link

-

Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462. Link

- Hanselmann, R., & Benn, M. (1993). A short synthesis of (2S,4R)-2-tert-butyl-4-hydroxy-tetrahydropyran. Tetrahedron Letters.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Conformation and Stereoselectivity). Link

Sources

Introduction: The Significance of the Tetrahydropyran-4-one Scaffold

An In-depth Technical Guide to the Synthesis of 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one

The tetrahydropyran (THP) ring is a privileged scaffold, appearing frequently in a vast array of natural products and active pharmaceutical ingredients (APIs).[1] Its derivatives, particularly tetrahydropyran-4-ones, serve as versatile chiral building blocks for complex molecule synthesis. The specific target of this guide, 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one, incorporates a sterically demanding tert-butyl group, which is invaluable for controlling stereochemistry in subsequent synthetic transformations. This guide provides a detailed examination of a primary synthesis mechanism, the acid-catalyzed Prins-type cyclization, offering insights into the reaction's core principles, a validated experimental protocol, and the causal factors that govern its efficiency and stereoselectivity.

Core Synthesis Strategy: The Prins-Type Cyclization

Among the various methods for constructing the tetrahydropyran ring, the Prins reaction and its variants have emerged as exceptionally powerful.[1][2] For the synthesis of 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one, an acid-catalyzed intramolecular cyclization of an intermediate formed from pivalaldehyde (2,2-dimethylpropanal) and a suitable C4 alcohol represents a highly convergent and efficient approach. This strategy capitalizes on the formation of a key oxocarbenium ion, which undergoes a ring-closing reaction driven by an internal nucleophile.

The overall transformation can be visualized as a streamlined process converting simple, acyclic precursors into the desired heterocyclic ketone.

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Deep Dive: From Aldehyde to Tetrahydropyranone

The acid-catalyzed reaction between an aldehyde and a homoallylic alcohol is a classic example of a Prins cyclization. The reaction proceeds through several well-defined steps, with the stereochemical outcome largely dictated by the thermodynamics of the transition state.

-

Oxocarbenium Ion Formation: The reaction initiates with the activation of the aldehyde. A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen of pivalaldehyde. This dramatically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxyl group of 3-buten-1-ol to form a hemiacetal. Subsequent acid-catalyzed elimination of a water molecule generates the critical oxocarbenium ion intermediate . This intermediate is a highly reactive electrophile, poised for cyclization.[2][3]

-

Intramolecular Cyclization: The pendant alkene of the oxocarbenium ion acts as the intramolecular nucleophile, attacking the electrophilic carbon. This ring-closing step is the core of the Prins cyclization.

-

The Chair-Like Transition State and Stereocontrol: The stereoselectivity of the cyclization is governed by the transition state geometry. The reaction proceeds through a low-energy, chair-like transition state to minimize torsional and steric strain.[3][4] The sterically bulky tert-butyl group has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. This orientation locks in the stereochemistry at the C2 position of the newly formed ring.

-

Cation Trapping and Tautomerization: The cyclization results in a new carbocationic intermediate within the six-membered ring. This cation is then trapped by a nucleophile present in the reaction mixture (e.g., water or the conjugate base of the acid catalyst). The final step involves the tautomerization of the resulting enol intermediate to the more stable keto form, yielding the 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one product.

Sources

- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Architecture of Oxygen: A Technical Guide to Substituted Tetrahydropyran-4-ones

The following technical guide is designed for researchers and drug discovery professionals, focusing on the synthetic evolution, mechanistic underpinnings, and application of substituted tetrahydropyran-4-ones.

Executive Summary

The tetrahydropyran-4-one (THP-4-one) ring is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in HIV protease inhibitors, antitumor agents (e.g., Neopeltolide analogs), and histamine H3 receptor antagonists. Unlike the parent tetrahydropyran, the C4-ketone functionality provides a versatile handle for further functionalization (reductive amination, Grignard addition, spirocyclization) while imposing specific conformational biases that influence receptor binding.

This guide analyzes the transition from early acid-catalyzed condensations to modern, enantioselective organocatalytic methods, providing actionable protocols for laboratory synthesis.

Historical Evolution: From Condensation to Catalysis

The history of substituted THP-4-ones is inextricably linked to the development of carbon-carbon bond-forming reactions that control stereochemistry at the C2 and C6 positions.

| Era | Key Methodology | Significance |

| Pre-1970s | Acid-Catalyzed Condensation | Simple condensation of aldehydes with acetone dicarboxylic esters. Low stereocontrol; limited to symmetrical products. |

| 1974-1980s | The Danishefsky Era | Introduction of Danishefsky’s Diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene). Enabled the Hetero-Diels-Alder (HDA) reaction, granting access to complex, unsymmetrical dihydropyranones (precursors to THP-4-ones). |

| 1990s-2000s | Chiral Lewis Acids | Jacobsen’s Cr(III) and other chiral catalysts allowed for the enantioselective HDA reaction. Establishment of the "endo" vs. "exo" transition state models. |

| 2010s-Present | Prins & Organocatalysis | Revival of the Prins Cyclization using silyl enol ethers and |

Core Synthetic Methodologies & Mechanisms

The Hetero-Diels-Alder (HDA) Reaction

The HDA reaction remains the gold standard for constructing the THP-4-one core, particularly when high functional group tolerance is required. The reaction involves a [4+2] cycloaddition between an electron-rich diene (Danishefsky’s diene) and an aldehyde (dienophile).

-

Mechanism: The reaction often proceeds via a stepwise Mukaiyama-Michael-Aldol pathway rather than a concerted asynchronous mechanism, especially under Lewis Acid catalysis.

-

Stereocontrol: The use of chiral Lewis acids (e.g., Tridentate Schiff Base Chromium(III) complexes) controls the facial selectivity of the aldehyde attack.

-

Product: The immediate product is a 2,3-dihydro-4H-pyran-4-one, which is readily hydrogenated to the tetrahydropyran-4-one.

The Prins Cyclization

Modern approaches utilize the condensation of homoallylic alcohols or tethered enol ethers with aldehydes.

-

Mechanism: Acid-promoted formation of an oxocarbenium ion, followed by intramolecular nucleophilic attack by the alkene/enol ether.

-

Advantage: Naturally favors the formation of the thermodynamically stable cis-2,6-disubstituted isomer due to the chair-like transition state where substituents adopt equatorial positions.

Mechanistic Pathway Visualization

The following diagram contrasts the HDA and Prins pathways, highlighting the critical intermediates.

Figure 1: Comparative mechanistic pathways for THP-4-one synthesis via Hetero-Diels-Alder and Prins Cyclization.

Experimental Protocol: Lewis Acid-Catalyzed HDA Synthesis

This protocol describes the synthesis of a 2-substituted-2,3-dihydro-4H-pyran-4-one, the direct precursor to the THP-4-one. This method is chosen for its reliability and scalability.

Target Reaction: Benzaldehyde + Danishefsky's Diene

Reagents & Equipment[2]

-

Diene: 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene).

-

Electrophile: Benzaldehyde (freshly distilled).

-

Catalyst: Zinc Chloride (

) or Scandium Triflate ( -

Solvent: Anhydrous THF or Toluene.

-

Workup: 0.1 N HCl (crucial for hydrolysis of the silyl enol ether intermediate).

Step-by-Step Methodology

-

Catalyst Activation: Flame-dry a 250 mL round-bottom flask under nitrogen. Add

(0.1 equiv) and fuse it under vacuum if not anhydrous, then cool under -

Solvation: Add anhydrous THF (50 mL) to dissolve the catalyst.

-

Addition of Aldehyde: Add benzaldehyde (10 mmol, 1.0 equiv) via syringe. Stir for 15 minutes at

to allow Lewis acid complexation. -

Diene Addition: Dropwise add Danishefsky's diene (11 mmol, 1.1 equiv) over 10 minutes. The solution typically turns yellow/orange.

-

Reaction: Stir at ambient temperature for 2-4 hours. Monitor by TLC (formation of the Mukaiyama aldol adduct or cyclized silyl intermediate).

-

Acid Hydrolysis (Critical Step): Treat the reaction mixture with 0.1 N HCl (20 mL) and stir vigorously for 30 minutes. This step cleaves the TMS group and eliminates methanol to form the enone double bond.

-

Extraction: Dilute with

, wash with saturated -

Purification: Flash column chromatography (Hexanes/EtOAc) yields the 2-phenyl-2,3-dihydro-4H-pyran-4-one.

-

Conversion to THP-4-one: Dissolve the product in EtOAc, add 10% Pd/C, and stir under a hydrogen balloon (1 atm) for 4 hours. Filter through Celite to obtain 2-phenyltetrahydropyran-4-one.

Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of substituted THP-4-ones via HDA and hydrogenation.

Medicinal Chemistry Applications

The THP-4-one scaffold is not merely a linker; it is a bioactive core.[3][4]

-

Conformational Locking: The carbonyl at C4 flattens the ring slightly compared to a perfect chair, but substituents at C2/C6 strongly prefer equatorial orientations, providing a predictable vector for displaying pharmacophores.

-

Metabolic Stability: Unlike lactones (which can hydrolyze) or cyclic hemiacetals, the ether/ketone combination is robust against plasma esterases.

-

Case Study - H3 Receptor Antagonists: Researchers have utilized the THP-4-one core to replace piperidine rings in Histamine H3 antagonists. The oxygen atom reduces basicity (preventing hERG liability) while the ketone allows for the attachment of polar headgroups via reductive amination [1].

References

-

Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry. ChemicalBook. (2025). Link

-

Stereoselective Synthesis of Polysubstituted Tetrahydropyrans. University of Valladolid. (2012). Link

-

Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. Journal of Organic Chemistry. (2014). Link

-

Preparation and Diels–Alder Reaction of a Highly Nucleophilic Diene. Organic Syntheses. (1983). Link

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Marine Drugs. (2014). Link

Sources

The Tetrahydropyran-4-one Scaffold: A Technical Guide to Reactivity and Functionalization

Topic: Basic Reactivity of the Tetrahydropyran-4-one Ring System Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Structural Logic

The tetrahydropyran-4-one (THP-4-one) ring system is a ubiquitous pharmacophore in modern medicinal chemistry, serving as a polarity-tuned surrogate for cyclohexanone. Unlike its carbocyclic analog, the THP-4-one core introduces a significant dipole moment and alters hydrogen bond acceptor (HBA) capability due to the ether oxygen at position 1.

For the medicinal chemist, this scaffold offers two distinct advantages:

-

Solubility Enhancement: The ether oxygen lowers

relative to cyclohexanone (approx. -

Dipolar Steering: The 1-oxygen exerts a through-space and through-bond inductive effect that alters the electrophilicity of the C4-carbonyl and influences the trajectory of nucleophilic attack.

This guide details the core reactivity patterns, providing validated protocols for functionalizing this essential ring system.

Conformational Analysis & Electronic Properties

Before attempting functionalization, one must understand the ground-state conformation.

-

Chair Preference: THP-4-one exists predominantly in a chair conformation.

-

Dipole Effects: The C1-O dipole opposes the C4=O dipole. This creates a unique electronic environment where the carbonyl carbon is slightly more electrophilic than in cyclohexanone due to the inductive withdrawal of the ether oxygen (though dampened by distance).

-

Nucleophilic Attack Trajectory:

-

Small nucleophiles (e.g., Hydride,

) tend to attack from the axial direction (steric approach control), leading to the equatorial alcohol. -

Bulky nucleophiles (e.g., Grignards) often favor equatorial attack, yielding the axial alcohol, although this is highly substrate-dependent.

-

Visualization: Reactivity Map

The following diagram outlines the primary divergence points for chemical modification of the THP-4-one core.

Figure 1: Strategic divergence points for the tetrahydropyran-4-one scaffold.

Carbonyl Reactivity: The "Heart" of the Scaffold

Reductive Amination (The Workhorse Reaction)

Reductive amination is the most frequent transformation applied to THP-4-one in library synthesis. The reaction proceeds via an iminium ion intermediate.

Critical Consideration: The choice of reducing agent determines selectivity. Sodium triacetoxyborohydride (

Validated Protocol: Synthesis of N-Benzyl-tetrahydropyran-4-amine

-

Imine Formation: Charge a reaction vessel with THP-4-one (1.0 equiv) and Benzylamine (1.05 equiv) in 1,2-Dichloroethane (DCE).

-

Acid Catalysis (Optional): If the amine is sluggish, add Acetic Acid (1.0 equiv). Stir for 30–60 minutes to ensure imine/iminium equilibrium.

-

Reduction: Add

(1.4 equiv) in one portion. -

Workup: Quench with saturated aqueous

. Extract with DCM. -

Purification: The product is often pure enough for the next step; otherwise, amine-functionalized silica or standard flash chromatography is used.

Mechanistic Insight:

The ether oxygen at C1 does not participate directly but stabilizes the chair conformation. However, 2,6-substitution on the ring can severely sterically hinder the approach of the hydride, necessitating longer reaction times or stronger reducing agents (e.g.,

Wittig and Horner-Wadsworth-Emmons (HWE) Olefination

Converting the ketone to an exocyclic alkene is standard for generating Michael acceptors or further functionalized linkers.

-

Stabilized Ylides (HWE): React efficiently to give the

-unsaturated ester. -

Unstabilized Ylides (Wittig): Often require stronger bases (NaHMDS or KOtBu).

-

Stereoselectivity: Due to the symmetry of the unsubstituted THP-4-one, E/Z isomerism is only relevant if the ylide itself carries chiral or geometrical complexity, or if the THP ring is substituted (e.g., at C2).

Alpha-Position Reactivity & Ring Modification

Alpha-Functionalization and Spirocyclization

The C3/C5 positions (alpha to carbonyl) are accessible via enolate chemistry. However, the inductive effect of the C1-oxygen makes the C-H bonds at C2/C6 slightly more acidic than typical ethers, but the C3/C5 protons remain the primary site for deprotonation.

Spirocycle Formation (Prins/Strecker): THP-4-one is an excellent substrate for multicomponent reactions to form spirocycles, which are high-value scaffolds in drug discovery (reducing conformational entropy).

-

Bucherer-Bergs Reaction: Treatment with

and -

Strecker Synthesis: Treatment with

and an amine yields the

Ring Expansion: The Schmidt Reaction

Expanding the 6-membered THP ring to a 7-membered 1,4-oxazepane is a powerful way to generate novel lactam scaffolds.

Reaction: Schmidt Reaction (Ketone +

Protocol: Schmidt Rearrangement to 1,4-Oxazepan-5-one

-

Setup: Dissolve THP-4-one (10 mmol) in

or DCM. -

Acid: Add concentrated

(3–5 equiv) at 0°C. -

Azide Addition: Cautiously add

(1.2–1.5 equiv) in small portions. Warning: Evolution of -

Rearrangement: Allow to warm to room temperature (1–3 h).

-

Quench: Pour onto ice/water and neutralize with solid

. -

Isolation: Extract with

(lactams are water-soluble; aggressive extraction required).

Alpha-Bromination

Direct bromination using

-

Preferred Method: Use Phenyltrimethylammonium tribromide (PTAB) in THF at 0°C. This provides a controlled source of

and minimizes harsh acidic byproducts.

Summary of Reaction Conditions

| Transformation | Reagents | Key Conditions | Typical Yield |

| Reductive Amination | Amine, | DCE/DCM, RT, 2-16 h | 85–95% |

| Wittig Olefination | THF, 0°C to RT | 70–90% | |

| Schmidt Expansion | 60–80% | ||

| Knoevenagel | Aldehyde, Piperidine (cat) | Ethanol, Reflux | 75–90% |

| Enolate Alkylation | LDA, Alkyl Halide | THF, -78°C | 50–70% |

References

-

Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Spirocyclic Synthesis: Reddy, B. V. S., et al. "Multicomponent Reactions: Synthesis of Spirocyclic Tetrahydropyran Derivatives." PMC / NIH, 2010. Link

-

Schmidt Reaction on Ketones: Grecian, S., & Aubé, J. "Synthesis of N-Substituted Lactams Using an Intramolecular Schmidt Reaction."[1] Organic Syntheses, 2007, 84, 347. Link

-